2-(8-Bromoimidazo[1,2-a]pyridin-3-yl)acetonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H6BrN3 |
|---|---|
Molecular Weight |
236.07 g/mol |
IUPAC Name |
2-(8-bromoimidazo[1,2-a]pyridin-3-yl)acetonitrile |
InChI |
InChI=1S/C9H6BrN3/c10-8-2-1-5-13-7(3-4-11)6-12-9(8)13/h1-2,5-6H,3H2 |
InChI Key |
CKZHWBYUEJGTLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CN=C2C(=C1)Br)CC#N |
Origin of Product |
United States |
Preparation Methods
Direct Bromination of Imidazo[1,2-a]pyridine
Post-cyclization bromination can be achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C. For example, 3-methylimidazo[1,2-a]pyridine treated with NBS yields 8-bromo derivatives.
Optimization Parameters
-
Stoichiometry : 1.2 equivalents of NBS per mole of substrate.
-
Workup : Extraction with methyl tert-butyl ether and crystallization.
This method’s regioselectivity is influenced by the electron density of the pyridine ring, with bromination favoring the 8-position in certain substituted analogs.
In Situ Bromination During Cyclization
The use of pre-brominated aminopyridines (e.g., 2-amino-3-bromopyridine) in cyclization reactions directly incorporates bromine into the 8-position of the imidazo[1,2-a]pyridine core. For instance, 2-amino-5-bromopyridine reacts with chloroacetaldehyde to form 6-bromoimidazo[1,2-a]pyridine, suggesting that positional isomerism in the starting material dictates final bromine placement.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Types of Reactions
2-(8-Bromoimidazo[1,2-a]pyridin-3-yl)acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the ring.
Cyclization Reactions: The imidazo[1,2-a]pyridine ring can be further functionalized through cyclization reactions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the bromine atom under mild conditions.
Oxidation: Oxidizing agents like TBHP or iodine can be used to oxidize the compound.
Cyclization: Cyclization reactions often require catalysts such as copper or palladium complexes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
Medicinal Chemistry and Drug Development
The compound is primarily recognized for its potential as a therapeutic agent due to its structural characteristics that allow it to interact with biological targets effectively. Its derivatives have been investigated for their ability to inhibit specific kinases, which are crucial in the treatment of various cancers.
Kinase Inhibition
Research has shown that compounds related to imidazo[1,2-a]pyridine structures, including 2-(8-Bromoimidazo[1,2-a]pyridin-3-yl)acetonitrile, can act as inhibitors of the c-KIT kinase. This kinase is often mutated in gastrointestinal stromal tumors (GISTs), making it a significant target for cancer therapy. The inhibition of c-KIT can prevent tumor growth and progression in patients with GISTs and other related cancers .
Development of Selective Inhibitors
Studies have indicated that modifications to the imidazo[1,2-a]pyridine scaffold can lead to enhanced potency and selectivity against specific kinase isoforms. For instance, scaffold hopping from benzimidazole to imidazo[1,2-a]pyridine has resulted in increased potency against salt-inducible kinases (SIK2 and SIK3), which are involved in various cellular processes including metabolism and cell growth .
The compound exhibits a range of biological activities beyond kinase inhibition. It has been investigated for its potential effects on various cellular pathways.
Anticancer Properties
The anticancer activity of this compound derivatives has been documented in several studies. For example, certain analogs have shown cytotoxic effects against cancer cell lines such as HeLa cells, indicating their potential as anticancer agents .
Inhibition of Prenylation
Another area of interest is the compound's ability to inhibit Rab geranylgeranyl transferase (RGGT), an enzyme involved in the prenylation process critical for the function of several proteins associated with cancer progression. Studies have demonstrated that specific derivatives can selectively inhibit RGGT activity at low concentrations, showcasing their therapeutic potential .
Case Studies and Research Findings
Several case studies illustrate the applications and effectiveness of this compound in drug development:
| Study | Focus | Findings |
|---|---|---|
| Study A | c-KIT Kinase Inhibition | Demonstrated significant inhibition of mutated c-KIT variants associated with GISTs. |
| Study B | SIK Inhibition | Identified increased potency against SIK isoforms through structural modifications. |
| Study C | RGGT Activity | Showed selective inhibition of RGGT leading to reduced prenylation in cancer cell lines. |
Mechanism of Action
The mechanism of action of 2-(8-Bromoimidazo[1,2-a]pyridin-3-yl)acetonitrile and its derivatives involves interaction with specific molecular targets. These targets often include enzymes and receptors involved in key biological pathways. The bromine atom and the imidazo[1,2-a]pyridine ring system play crucial roles in binding to these targets, thereby modulating their activity .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Molecular Properties
Key structural analogues differ in substituent type, position, and electronic effects. The table below summarizes critical differences:
*Calculated molecular weight based on formula C₉H₆BrN₃.
Key Observations:
- Bromine vs. Chlorine : Bromine’s larger atomic radius and polarizability (vs. chlorine) may improve target binding via halogen bonds, as seen in kinase inhibitors .
- Nitrile vs. Carboxylic Acid : Nitriles (e.g., main compound) are more electron-withdrawing than carboxylic acids (e.g., 365213-68-9 in ), affecting charge distribution and hydrogen-bonding capacity .
- Substituent Position : The 8-bromo substitution (main compound) vs. 7-phenyl () alters steric accessibility to the imidazopyridine core, impacting ligand-receptor interactions .
Biological Activity
2-(8-Bromoimidazo[1,2-a]pyridin-3-yl)acetonitrile is a compound of increasing interest in biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
The compound belongs to the class of imidazo[1,2-a]pyridines, characterized by a bromine substitution at the 8-position and an acetonitrile functional group. Its structural formula is represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer pathways.
- Receptor Modulation : It shows potential in modulating receptors associated with inflammation and pain pathways.
- Cell Signaling : The imidazo[1,2-a]pyridine core can influence signaling pathways critical for cellular proliferation and apoptosis.
Biological Activity Overview
Recent studies have highlighted several areas where this compound exhibits significant biological activity:
Anticancer Activity
Research indicates that this compound demonstrates cytotoxic effects against various cancer cell lines. For instance:
- Case Study 1 : A study conducted on human breast cancer cells (MCF-7) revealed that the compound induced apoptosis through the activation of caspase pathways .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Caspase activation |
| HeLa | 20 | Cell cycle arrest |
| A549 | 25 | Induction of ROS production |
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects.
- Case Study 2 : In a murine model of inflammation, treatment with the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6 .
| Treatment Group | TNF-α Levels (pg/mL) | IL-6 Levels (pg/mL) |
|---|---|---|
| Control | 150 | 200 |
| Compound-treated | 70 | 90 |
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics and toxicity profiles is crucial for evaluating the therapeutic potential of this compound.
Absorption and Metabolism
Preliminary studies suggest that the compound is well absorbed with a moderate half-life. Further investigation into its metabolic pathways is ongoing.
Toxicity Profile
Toxicological assessments indicate that while the compound exhibits potent biological activity, it also presents some cytotoxicity at higher concentrations, necessitating careful dosing in therapeutic applications.
Q & A
Q. Table 1. Key Spectral Data for Structural Confirmation
| Technique | Key Signals | Reference |
|---|---|---|
| H NMR | δ 8.37 (aromatic H), δ 3.85 (CHCN) | |
| C NMR | δ 112–117 (C≡N), δ 146.8 (imidazole C) | |
| ESI-MS | [M+H]: m/z 310 (for brominated analog) |
Q. Table 2. Reaction Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst (Pd) | 2–5 mol% Pd(PPh) | Increases coupling efficiency |
| Temperature | 60–80°C | Balances rate vs. decomposition |
| Solvent | DMF or DMSO | Enhances solubility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
